

Morpholine-4-Carbothioamide: A Scaffolding for Therapeutic Innovation

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Compound of Interest

Compound Name: Morpholine-4-carbothioamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic profiles of drug candidates. When combined with a carbothioamide functional group, the resulting **morpholine-4-carbothioamide** core presents a versatile platform for the development of novel therapeutic agents. This technical guide explores the burgeoning potential of **morpholine-4-carbothioamide** and its derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Therapeutic Applications and Biological Activity

Derivatives of **morpholine-4-carbothioamide** have demonstrated a broad spectrum of biological activities. The following sections summarize the key therapeutic areas and present the available quantitative data for in-vitro studies.

Anticancer Activity

Several derivatives of **morpholine-4-carbothioamide** have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival,

such as the PI3K/Akt/mTOR pathway. Some morpholine-substituted quinazoline derivatives have shown potent anticancer activity by inducing cell cycle arrest and apoptosis.[1][2]

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
AK-3 (morpholine substituted quinazoline)	A549 (Lung Carcinoma)	10.38 ± 0.27	[1]
MCF-7 (Breast Adenocarcinoma)	6.44 ± 0.29	[1]	
SHSY-5Y (Neuroblastoma)	9.54 ± 0.15	[1]	
AK-10 (morpholine substituted quinazoline)	A549 (Lung Carcinoma)	8.55 ± 0.67	[1]
MCF-7 (Breast Adenocarcinoma)	3.15 ± 0.23	[1]	
SHSY-5Y (Neuroblastoma)	3.36 ± 0.29	[1]	
Compound 1h (morpholine-acetamide derivative)	ID8 (Ovarian Cancer)	9.40	[3]
Compound 1i (morpholine-acetamide derivative)	ID8 (Ovarian Cancer)	11.2	[3]
(E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one	MDA-MB-231 (Breast Cancer)	20	[4]
SW480 (Colon Cancer)	12.5	[4]	

Antimicrobial Activity

The carbothioamide moiety is known to chelate metal ions essential for microbial growth, and its incorporation into the morpholine scaffold has yielded compounds with significant antibacterial and antifungal properties. The mechanism is thought to involve the disruption of microbial cell wall synthesis or enzymatic activity.

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
N-acyl-morpholine-4-carbothioamide (2,4-dinitrophenyl derivative)	Bacterial Strains	150.7–295	[5]
	Fungal Strains	150.7–295	[5]
Morpholine derivative 4	Various bacterial strains	-	[6]
Morpholine derivative 6	Various bacterial strains	-	[6]
Morpholine derivative 12 (containing 1,2,4-triazole)	M. smegmatis	15.6	[7]
C. albicans	500-1000	[7]	
S. cerevisiae	500-1000	[7]	

Anti-inflammatory Activity

Morpholine-4-carbothioamide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition represents a key therapeutic strategy.

Compound/Derivative	Assay	IC50 (μM)	Reference
Compound 10 (1,3-thiazole derivative)	Urease Inhibition	2.37 ± 0.19	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Morpholine-4-carbothioamide Derivatives

A general method for the synthesis of N-acyl-morpholine-4-carbothioamides involves the reaction of an appropriate acyl isothiocyanate with morpholine.

Materials:

- Acyl chloride
- Potassium thiocyanate (KSCN)
- Anhydrous acetone
- Morpholine
- Dichloromethane (DCM)

Procedure:

- Preparation of Acyl Isothiocyanate: A solution of the acyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (1.1 equivalents) in anhydrous acetone. The reaction mixture is refluxed for 2-3 hours.
- Reaction with Morpholine: The resulting acyl isothiocyanate solution is cooled to room temperature, and morpholine (1 equivalent) dissolved in acetone is added dropwise.
- Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane, washed

with water, and dried over anhydrous sodium sulfate.

- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-acyl-**morpholine-4-carbothioamide**.[\[8\]](#)

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell viability and cytotoxicity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cancer cell lines
- Complete cell culture medium
- 96-well plates
- **Morpholine-4-carbothioamide** derivatives (test compounds)
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM

Procedure:

- Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

- **Staining:** Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
- **Washing:** Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- **Solubilization and Absorbance Reading:** Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- RAW 264.7 macrophage cells
- Complete cell culture medium
- 96-well plates
- Lipopolysaccharide (LPS)
- **Morpholine-4-carbothioamide** derivatives (test compounds)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)

Procedure:

- **Cell Plating:** Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

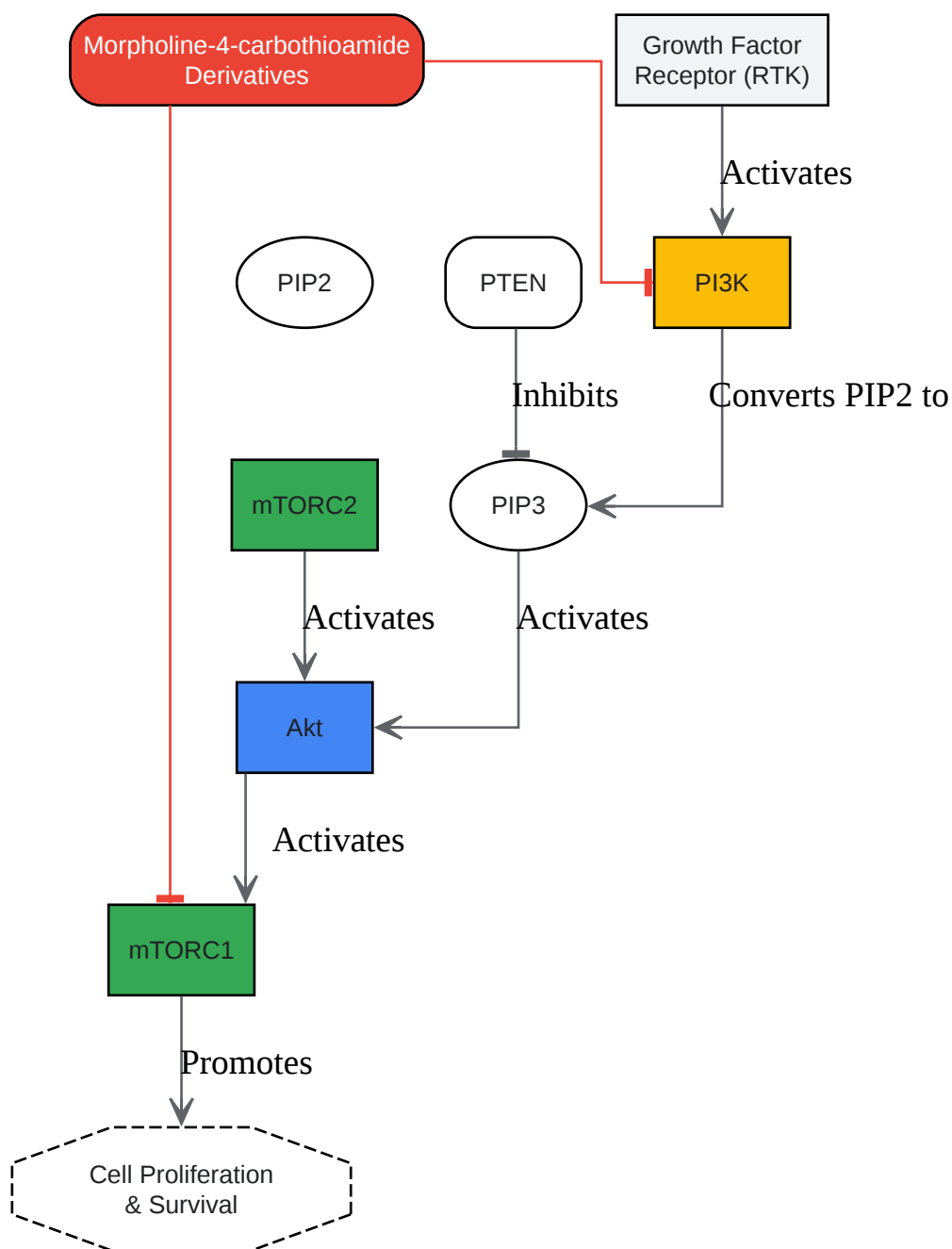
- **Compound Treatment:** Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- **Inflammation Induction:** Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
- **Nitrite Measurement:** Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
- **Absorbance Reading:** Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **morpholine-4-carbothioamide** derivatives are underpinned by their interaction with specific cellular signaling pathways.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

A key mechanism for the anticancer activity of many morpholine-containing compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.^{[19][20][21][22][23][24]} This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Morpholine derivatives can act as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.

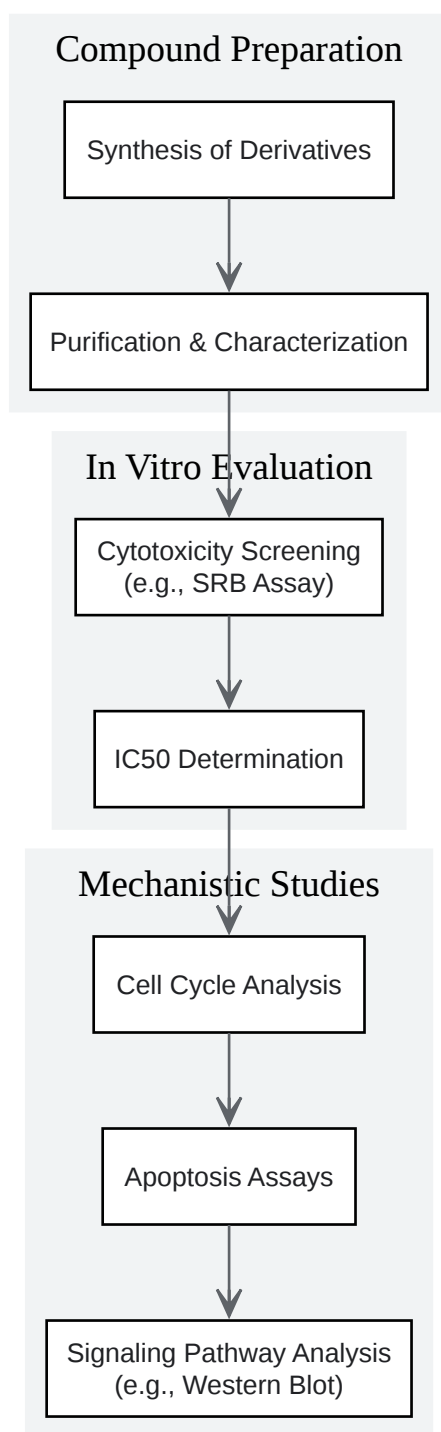


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Caption: PI3K/Akt/mTOR pathway with potential inhibition by morpholine derivatives.

Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of novel **morpholine-4-carbothioamide** derivatives typically follows a structured workflow, from synthesis to mechanistic studies.



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